4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Description
4-(4-Butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 4-butylphenyl group at position 4, and a thieno[2,3-c]pyrazole moiety at position 3. The thienopyrazole ring is further substituted with a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group, contributing to its unique electronic and steric properties .
The synthesis of such triazole-thiol derivatives typically involves condensation reactions between thiol precursors and halogenated intermediates. For example, analogous compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol are synthesized via nucleophilic substitution using InCl₃ as a catalyst , while Schiff base derivatives are formed by reacting triazole-thiols with aldehydes under acidic conditions . The presence of the trifluoromethyl group in the target compound suggests enhanced lipophilicity and metabolic stability, which are desirable in pharmaceutical applications .
Properties
IUPAC Name |
4-(4-butylphenyl)-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5S2/c1-3-4-5-11-6-8-12(9-7-11)27-16(23-24-18(27)28)14-10-13-15(19(20,21)22)25-26(2)17(13)29-14/h6-10H,3-5H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSURQMZCFTDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(S3)N(N=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a member of the pyrazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring fused with thieno and triazole moieties.
- Substituents : A butyl group and a trifluoromethyl group enhance its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. The specific compound under discussion has been noted for:
- Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers. The compound demonstrates high inhibitory activity against this target, making it a candidate for cancer therapy .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives:
- Broad Spectrum : The compound shows activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its utility as an antimicrobial agent .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
-
In Vitro Studies :
- A study reported that the compound exhibited significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the micromolar range .
- In antimicrobial assays, it showed inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Butyl Substituent : Contributes to increased binding affinity to target proteins.
Data Tables
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazole derivatives. The synthesis of compounds containing the triazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated cytotoxicity with IC50 values ranging from 0.25 to 1.38 µM against human solid tumors such as colon and breast cancers . This suggests that derivatives of this compound could serve as lead compounds in the development of new anticancer agents.
Anti-inflammatory Properties
Triazoles have also been investigated for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives exhibit potent anti-inflammatory activity, potentially offering new therapeutic avenues for treating inflammation-related disorders . The specific compound's structure may contribute to its efficacy in modulating inflammatory pathways.
Antimicrobial Activity
The incorporation of triazole rings into pharmaceutical compounds has been associated with enhanced antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens, making them valuable candidates for developing new antibiotics . The specific compound's activity against bacterial strains needs further investigation but holds promise based on related compounds.
Herbicidal Activity
The compound's structural features suggest potential utility as a herbicide. Triazoles are known for their ability to inhibit phytoene desaturase, an enzyme critical in carotenoid biosynthesis. Compounds similar to the one discussed have exhibited herbicidal activity against a range of weeds, indicating that this compound could be explored for agricultural use . Its efficacy in field trials would be essential to determine its commercial viability.
Fungicidal Properties
Triazole compounds are widely used as fungicides in agriculture due to their ability to disrupt fungal cell membrane synthesis. The potential application of this specific compound as a fungicide could provide a new tool for managing crop diseases, although empirical data on its effectiveness against specific fungal pathogens is required.
Photophysical Properties
Research into triazole-containing materials has revealed interesting photophysical properties that could be harnessed in optoelectronic applications. The incorporation of fluorinated groups enhances luminescence and stability, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Coordination Chemistry
The ability of triazoles to act as ligands in coordination complexes opens avenues for developing new materials with tailored properties. These complexes can exhibit unique electronic and magnetic properties useful in catalysis and materials science.
Chemical Reactions Analysis
1.1. Key Structural Features
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Core structure : 4H-1,2,4-triazole-3-thiol backbone.
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Substituents :
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Position 4 : 4-butylphenyl group.
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Position 5 : 1-methyl-3-(trifluoromethyl)-thieno[2,3-c]pyrazol-5-yl moiety.
-
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Functional groups : Thiol (-SH) at position 3.
2.1. Formation of the Triazole-Thiol Core
The synthesis of triazole-3-thiols typically involves:
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Thiosemicarbazide formation : Reaction of carboxylic acid hydrazides with isothiocyanates .
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Cyclization under alkaline conditions : Treatment with bases (e.g., NaOH, KOH) to form the triazole ring .
Example Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Arylisothiocyanate + carboxylic acid hydrazide | Thiosemicarbazide intermediate |
| 2 | NaOH, ethanol, reflux | Cyclization to triazole-3-thiol |
Characterization Data
4.1. Thiol Group Reactivity
The thiol (-SH) group at position 3 can participate in:
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S-alkylation : Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) .
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Oxidation : Formation of disulfide bonds or sulfonic acids.
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Metal coordination : Potential chelation with transition metals .
4.2. Azomethine Formation
Reaction with aromatic aldehydes under fusion conditions can yield:
Biological and Applied Relevance
Triazole-thiols exhibit:
Comparison with Similar Compounds
Key Observations:
Chloro and bromo derivatives (e.g., compounds 4 and 5 in ) exhibit similar crystal packing but differ in halogen-specific intermolecular interactions, which may influence solubility and bioavailability .
Synthetic Flexibility: Schiff base formation (e.g., 4-((4-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol) demonstrates the adaptability of the triazole-thiol scaffold for functionalization, enabling tailored physicochemical properties .
Biological Activity Trends: Antimicrobial activity has been reported for chloro-fluorophenyl derivatives (e.g., MIC values < 10 µg/mL against Staphylococcus aureus) .
Crystallographic and Conformational Analysis
- Isostructural Derivatives: Compounds 4 and 5 () crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The thienopyrazole group in the target compound may introduce conformational rigidity, akin to the planar pyrazole moieties in these analogues .
- Intermolecular Interactions : The thiol group facilitates hydrogen bonding (S–H···N), while aryl substituents engage in π-π stacking. For example, 4-(4-chlorophenyl) derivatives exhibit Cl···π interactions absent in bromo analogues .
Computational and ADME Profiling
Molecular docking studies on S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () reveal favorable binding to enzymes like dihydrofolate reductase (DHFR), a target for antimicrobial agents. The target compound’s trifluoromethyl group may enhance hydrophobic interactions in similar binding pockets .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., substituted hydrazines and isothiocyanates) under controlled conditions. For example, analogous triazole-thiol derivatives are synthesized via base-catalyzed cyclization in ethanol or DMF at 60–100°C . Optimization may include:
- Solvent selection : Polar aprotic solvents enhance reaction rates.
- Catalyst screening : Bases like KOH or triethylamine improve yields.
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Analytical workflow :
- ¹H/¹³C-NMR : Assign peaks for the triazole ring (δ 8.5–9.5 ppm for NH protons) and trifluoromethyl groups (δ 110–125 ppm in ¹³C) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content within ±0.4% theoretical values .
Q. What computational tools are suitable for preliminary molecular docking studies?
- Approach : Use AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., kinases or enzymes). Parameterize the trifluoromethyl group’s electronegativity and thiol’s redox activity. Validate with RMSD values <2.0 Å .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Strategy : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles. For example, the thieno[2,3-c]pyrazole moiety may exhibit planarity deviations due to steric hindrance from the butylphenyl group. Compare with analogous structures in the Cambridge Structural Database (CSD) .
- Data interpretation : Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What experimental and computational methods reconcile conflicting biological activity data across structural analogs?
- Case study : If the compound shows lower antibacterial activity than its morpholine-sulfonyl analog (e.g., ), conduct:
- ADMET profiling : Assess solubility (LogP via shake-flask method) and metabolic stability (microsomal assays).
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. morpholinosulfonyl) with activity .
Q. How can reaction intermediates be tracked to minimize byproduct formation during synthesis?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
